molecular formula C10H18N4O2 B11733591 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11733591
M. Wt: 226.28 g/mol
InChI Key: YCEJVTWNXAWPTO-UHFFFAOYSA-N
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Description

3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative. The compound features:

  • A 3-amino-1H-pyrazole core.
  • A propan-2-yl (isopropyl) substituent at position 1.
  • A 2-methoxyethyl group attached to the carboxamide nitrogen at position 2.

This substitution pattern confers unique physicochemical properties, such as moderate hydrophilicity due to the methoxyethyl group and steric bulk from the isopropyl moiety. Pyrazole carboxamides are widely explored in medicinal and agrochemical research due to their bioactivity and structural versatility .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

3-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O2/c1-7(2)14-6-8(9(11)13-14)10(15)12-4-5-16-3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

YCEJVTWNXAWPTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions, using reagents such as methoxyethyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or arylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound has been investigated for its potential as a modulator of various biological pathways. Research indicates that pyrazole derivatives, including this compound, exhibit pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer properties. Specifically, pyrazole compounds are known to interact with key enzymes and receptors involved in disease processes.

Case Study: LRRK2 Modulation
A notable application is its role as a modulator of Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease. The structure-activity relationship studies have shown that modifications in the pyrazole ring can enhance the inhibitory effects on LRRK2, suggesting that this compound could be a lead candidate for developing treatments for neurodegenerative diseases .

Inhibition Studies
Research has demonstrated that 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide exhibits potent inhibitory activity against certain enzymes such as phosphodiesterases (PDEs). PDE inhibitors are crucial in treating conditions like erectile dysfunction and pulmonary hypertension by increasing levels of cyclic nucleotides, which promote vasodilation .

Anticancer Potential
The compound's ability to inhibit specific cancer cell lines has been documented. In vitro studies suggest that it can induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. This positions the compound as a potential candidate for further development in oncology .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its efficacy and safety profile. Studies have indicated that modifications to the methoxyethyl group or variations in the carboxamide functionality can significantly impact biological activity and selectivity towards target enzymes .

Summary of Research Findings

Application Area Findings
LRRK2 Modulation Potential treatment for Parkinson’s disease; structure modifications enhance activity .
PDE Inhibition Promotes vasodilation; relevant for erectile dysfunction treatments .
Anticancer Activity Induces apoptosis in cancer cells; promising for oncology applications .
SAR Insights Modifications can optimize efficacy and selectivity .

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazole carboxamides from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Source
Target compound 3-amino, N-(2-methoxyethyl), 1-(propan-2-yl) ~C₉H₁₇N₃O₂ ~215.25 Potential kinase inhibition or agrochemical use Inferred
3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide 3-amino, N-(2-methylpropyl), 1-(propan-2-yl) C₁₁H₁₉N₃O 217.29 Agrochemical research (e.g., fungicides)
Fluindapyr (pesticide) 3-(difluoromethyl), N-methoxy, 1-methyl, N-[(2Ξ)-1-(2,4,6-trichlorophenyl)propan-2-yl] C₁₅H₁₃Cl₃F₂N₂O₂ 409.63 Fungicide (succinate dehydrogenase inhibitor)
Encorafenib (pharmaceutical) 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl, pyrimidinyl substituents C₂₂H₂₇ClFN₇O₄S 540.00 Kinase inhibitor (BRAF-targeted cancer therapy)
Darolutamide (pharmaceutical) 3-chloro-4-cyanophenyl, hydroxyethyl, cyclohexyl C₁₉H₁₉ClN₆O₂ 398.85 Androgen receptor antagonist (prostate cancer)
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide 3-amino, N-(butan-2-yl), 1-(2,2-difluoroethyl) C₁₀H₁₆F₂N₄O 246.26 Research compound (structural analog)
Key Observations:

Halogenated substituents (e.g., difluoromethyl in fluindapyr) increase lipophilicity and environmental persistence, critical for agrochemical efficacy .

Molecular Weight and Drug Likeness :

  • The target compound (~215 g/mol) falls within the "drug-like" range (200–500 g/mol), unlike larger molecules like encorafenib (540 g/mol), which may face bioavailability challenges .

Functional Group Diversity: Amino groups at position 3 (common in all analogs) likely serve as hydrogen-bond donors for target binding. Bulkier substituents (e.g., trichlorophenyl in fluindapyr) enhance steric hindrance, reducing off-target interactions in pesticides .

Biological Activity

3-Amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H19N3O3C_{11}H_{19}N_{3}O_{3} with a molecular weight of 241.29 g/mol. Its structure includes a pyrazole ring, an amine group, and a carboxamide functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
IUPAC NameThis compound
SMILESCOCCN(C(=O)N)C1=CN(N=C1N)C(C)C

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that certain pyrazole compounds can protect erythrocytes from oxidative stress induced by toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as protective agents against oxidative damage .

Anti-inflammatory Properties

Compounds in the pyrazole family have shown promise as anti-inflammatory agents. Inhibitory activities against key inflammatory mediators have been reported, with some derivatives displaying IC50 values in the low micromolar range against enzymes like IKK-2 and TNFα production. This suggests that this compound may also possess similar anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been explored in various studies. Derivatives have shown efficacy against a range of bacterial strains, indicating their potential as novel antimicrobial agents. The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Study on Erythrocyte Protection

A notable study investigated the effects of new thieno[2,3-c]pyrazole compounds on erythrocytes exposed to oxidative stress. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to control groups, highlighting their antioxidant capabilities .

Anti-inflammatory Mechanism Exploration

Another research effort focused on the structure-activity relationship (SAR) of pyrazole derivatives targeting inflammatory pathways. Compounds with specific substitutions on the pyrazole ring exhibited enhanced potency against inflammatory cytokines, suggesting that modifications to the chemical structure could optimize therapeutic efficacy .

Q & A

Basic Research Questions

What are the established synthetic routes for 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. Key steps include:

  • Coupling reactions: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide moiety.
  • Substituent introduction: Alkylation or nucleophilic substitution to attach the 2-methoxyethyl and isopropyl groups.
  • Optimization: Adjust catalysts (e.g., cesium carbonate for deprotonation) and solvents (polar aprotic solvents like DMF) to enhance yields. For example, copper(I) bromide has been effective in facilitating heterocyclic coupling reactions under mild temperatures (35–60°C) .
  • Purity control: Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization.

How can researchers determine the solubility profile and stability of this compound under varying pH conditions?

Methodological Answer:

  • Solubility assays: Use shake-flask methods with HPLC-UV quantification in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation products. For pyrazole derivatives, the carboxamide group is prone to hydrolysis under acidic conditions, requiring pH-adjusted stability protocols .

What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxyethyl group (δ 3.3–3.5 ppm).
  • HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ expected at m/z 255.2).
  • HPLC-DAD: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

What preliminary biological screening assays are recommended to evaluate its activity?

Methodological Answer:

  • Enzyme inhibition: Test against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Solubility in assay media: Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Methodological Answer:

  • Modify substituents: Synthesize analogs with varied alkyl chains (e.g., replacing isopropyl with cyclopropyl) or methoxyethyl groups.
  • In vitro testing: Compare IC50 values across analogs in target-specific assays (e.g., kinase inhibition).
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to active sites, guiding rational design .

What advanced techniques resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-response validation: Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).
  • Off-target profiling: Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific interactions.
  • Meta-analysis: Compare data trends across published studies, focusing on variables like assay pH or cell line genetic backgrounds .

How can computational methods predict metabolic pathways and toxicity risks?

Methodological Answer:

  • In silico tools: Use Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance, CYP450 interactions, and Ames test outcomes.
  • Metabolite identification: Simulate phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) using GLORYx or MetaSite .

What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 knockout: Target putative binding proteins (e.g., kinases) in cell lines to observe activity loss.
  • SPR/BLI assays: Measure real-time binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry.
  • Transcriptomic profiling: RNA-seq analysis post-treatment to identify differentially expressed pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.